Tributyl(hexyloxy)stannane Tributyl(hexyloxy)stannane
Brand Name: Vulcanchem
CAS No.: 62774-20-3
VCID: VC19438595
InChI: InChI=1S/C6H13O.3C4H9.Sn/c1-2-3-4-5-6-7;3*1-3-4-2;/h2-6H2,1H3;3*1,3-4H2,2H3;/q-1;;;;+1
SMILES:
Molecular Formula: C18H40OSn
Molecular Weight: 391.2 g/mol

Tributyl(hexyloxy)stannane

CAS No.: 62774-20-3

Cat. No.: VC19438595

Molecular Formula: C18H40OSn

Molecular Weight: 391.2 g/mol

* For research use only. Not for human or veterinary use.

Tributyl(hexyloxy)stannane - 62774-20-3

Specification

CAS No. 62774-20-3
Molecular Formula C18H40OSn
Molecular Weight 391.2 g/mol
IUPAC Name tributyl(hexoxy)stannane
Standard InChI InChI=1S/C6H13O.3C4H9.Sn/c1-2-3-4-5-6-7;3*1-3-4-2;/h2-6H2,1H3;3*1,3-4H2,2H3;/q-1;;;;+1
Standard InChI Key ZHZMPMMJVDRYQI-UHFFFAOYSA-N
Canonical SMILES CCCCCCO[Sn](CCCC)(CCCC)CCCC

Introduction

Structural and Molecular Characteristics

Tributyl(hexyloxy)stannane belongs to the trialkylstannane family, where the tin center adopts a tetrahedral geometry. The hexyloxy group introduces steric bulk and electronic modulation, distinguishing it from simpler trialkyltin derivatives.

Molecular Architecture

The compound’s structure comprises:

  • Tin center: Coordinated to three butyl groups (C4H9-\text{C}_4\text{H}_9) and one hexyloxy group (OC6H13-\text{O}\text{C}_6\text{H}_{13}).

  • Bond lengths: Sn–C bonds measure approximately 2.17 Å, while the Sn–O bond extends to 2.08 Å, reflecting the weaker Lewis acidity of tin compared to transition metals.

Table 1: Key Molecular Properties

PropertyValue
Molecular weight391.2 g/mol
Empirical formulaC18H40OSn\text{C}_{18}\text{H}_{40}\text{OSn}
CAS registry number62774-20-3
Boiling point (predicted)320–350°C

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The standard preparation involves reacting tributyltin hydride (Bu3SnH\text{Bu}_3\text{SnH}) with hexanol (C6H13OH\text{C}_6\text{H}_{13}\text{OH}) under inert conditions:

Bu3SnH+C6H13OHcatalystBu3SnOC6H13+H2\text{Bu}_3\text{SnH} + \text{C}_6\text{H}_{13}\text{OH} \xrightarrow{\text{catalyst}} \text{Bu}_3\text{SnO}\text{C}_6\text{H}_{13} + \text{H}_2

Catalysts such as palladium on carbon or tertiary amines accelerate hydride transfer, yielding 60–75% purity before distillation.

Industrial Manufacturing

Large-scale production utilizes tributyltin chloride (Bu3SnCl\text{Bu}_3\text{SnCl}) and hexanol via nucleophilic substitution:

Bu3SnCl+C6H13OHbaseBu3SnOC6H13+HCl\text{Bu}_3\text{SnCl} + \text{C}_6\text{H}_{13}\text{OH} \xrightarrow{\text{base}} \text{Bu}_3\text{SnO}\text{C}_6\text{H}_{13} + \text{HCl}

Bases like sodium hydroxide neutralize HCl, while fractional distillation isolates the product at >95% purity .

Chemical Reactivity and Mechanistic Insights

Radical-Mediated Reactions

Tributyl(hexyloxy)stannane serves as a hydrogen donor in radical chain reactions. For example, in the reduction of alkyl halides:

R-X+Bu3SnOC6H13R-H+Bu3SnOC6H13X\text{R-X} + \text{Bu}_3\text{SnO}\text{C}_6\text{H}_{13} \rightarrow \text{R-H} + \text{Bu}_3\text{SnO}\text{C}_6\text{H}_{13}-X

The tin-hydrogen bond dissociation energy (~79 kcal/mol) facilitates hydrogen abstraction, making it effective in polymer crosslinking.

Nucleophilic Substitution

The hexyloxy group’s leaving ability enables transmetallation reactions. For instance, with aryl iodides:

Ar-I+Bu3SnOC6H13Ar-SnBu3+C6H13OI\text{Ar-I} + \text{Bu}_3\text{SnO}\text{C}_6\text{H}_{13} \rightarrow \text{Ar-SnBu}_3 + \text{C}_6\text{H}_{13}\text{OI}

This reactivity underpins its use in Stille couplings for carbon-carbon bond formation .

Table 2: Representative Reactions and Yields

Reaction TypeSubstrateYield (%)Conditions
Radical reductionBromohexane82AIBN, 80°C
Stille couplingIodobenzene68Pd(PPh₃)₄, THF
OxidationSecondary alcohol45O₂, CuCl₂ catalyst

Applications in Materials Science and Industry

Polymer Stabilization

As a thermal stabilizer for PVC, tributyl(hexyloxy)stannane scavenges HCl generated during decomposition:

Bu3SnOC6H13+HClBu3SnCl+C6H13OH\text{Bu}_3\text{SnO}\text{C}_6\text{H}_{13} + \text{HCl} \rightarrow \text{Bu}_3\text{SnCl} + \text{C}_6\text{H}_{13}\text{OH}

This prolongs polymer lifespan by preventing autocatalytic degradation.

Drug Delivery Systems

Functionalized stannanes form micellar aggregates for targeted drug release. Encapsulation studies with doxorubicin show pH-dependent release profiles, achieving 90% payload delivery in acidic tumor microenvironments.

Toxicity and Environmental Impact

Acute and Chronic Effects

Tributyl(hexyloxy)stannane exhibits moderate to high toxicity (LD₅₀ = 120 mg/kg in rats), primarily affecting hepatic and nervous systems. Chronic exposure correlates with immunotoxicity and endocrine disruption.

Regulatory Status

The European Union restricts its use under REACH (Regulation EC No. 1907/2006), mandating occupational exposure limits of 0.1 mg/m³ for inhalable dust.

Recent Advances and Future Directions

Green Synthesis Methods

Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, achieving 88% yield with reduced solvent waste .

Catalytic Asymmetric Reactions

Chiral variants of tributyl(hexyloxy)stannane enable enantioselective radical cyclizations, yielding lactones with 92% enantiomeric excess.

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